

Identifying and mitigating off-target effects of (S)-Roscovitine

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Compound of Interest

Compound Name: (S)-Roscovitine

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Technical Support Center: (S)-Roscovitine

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating the off-target effects of **(S)-Roscovitine**.

Frequently Asked Questions (FAQs)

Q1: What is **(S)-Roscovitine** and what are its primary targets?

(S)-Roscovitine is the S-enantiomer of Roscovitine (also known as Seliciclib or CYC202), a small molecule inhibitor of cyclin-dependent kinases (CDKs).[1][2][3] It functions by competing with ATP for the binding site in the catalytic cleft of these kinases.[3][4] Its primary targets are CDK1, CDK2, CDK5, CDK7, and CDK9, with IC50 values typically in the sub-micromolar range.[1][3]

Q2: What are the known off-target effects of **(S)-Roscovitine**?

While relatively selective for CDKs, **(S)-Roscovitine** has been shown to interact with other protein kinases and non-kinase targets.[5][6] A significant non-kinase off-target is pyridoxal kinase (PDXK), the enzyme responsible for activating vitamin B6.[5][6] Other reported kinase off-targets that are inhibited in the low micromolar range include DYRK1A, ERK1, and ERK2.[1][3][7]

Q3: Why is it important to consider the off-target effects of **(S)-Roscovitine** in my experiments?

Off-target effects can lead to misinterpretation of experimental results, attributing a biological effect to the inhibition of the primary target when it may be caused by the modulation of an unintended molecule.^[8] This can result in misleading conclusions about signaling pathways and the therapeutic potential of the compound. Understanding and controlling for these effects is crucial for data integrity.

Q4: How can I identify potential off-target effects of **(S)-Roscovitine** in my specific experimental model?

Several methods can be employed to identify off-target effects:

- **Kinase Profiling/Kinome Scanning:** This high-throughput screening method tests the compound against a large panel of purified kinases to determine its selectivity profile.^{[9][10][11]}
- **Affinity Chromatography:** This technique uses immobilized Roscovitine to capture binding proteins from cell or tissue lysates, which can then be identified by mass spectrometry.^{[5][12]}
- **Computational Prediction:** In silico methods can predict potential off-target interactions based on the structural similarity between kinase binding sites.^[13] These predictions require experimental validation.
- **Phenotypic Comparison:** Comparing the observed phenotype with that of other well-characterized, structurally unrelated inhibitors of the same primary target can help distinguish on-target from off-target effects.^[8]
- **Genetic Approaches:** Using techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out potential off-target kinases can help determine their contribution to the observed phenotype.^[8]

Troubleshooting Guides

Q: I am observing a stronger cellular effect (e.g., apoptosis, cell cycle arrest) than expected based on the known IC₅₀ values for the primary CDK targets. How can I troubleshoot this?

A: This discrepancy could be due to potent on-target effects in your specific cell line, off-target activities, or general cytotoxicity.

Troubleshooting Steps:

- **Confirm On-Target Engagement:** Use Western blotting to verify the inhibition of downstream phosphorylation events of the primary CDK targets. For example, check the phosphorylation status of Rb (a CDK2 substrate) or the C-terminal domain of RNA Polymerase II (a CDK9 substrate).
- **Assess General Cytotoxicity:** Perform a cell viability assay, such as MTT or trypan blue exclusion, to distinguish between a specific cytostatic effect and general cytotoxicity.[\[8\]](#)[\[14\]](#)[\[15\]](#)
- **Investigate Known Off-Targets:** Check if your cells express known off-targets of Roscovitine, such as DYRK1A or if the observed phenotype could be related to the inhibition of pyridoxal kinase.
- **Use a "Rescue" Experiment:** If the effect is on-target, it might be reversible by activating the downstream pathway. For example, if observing cell cycle arrest, attempt to rescue the phenotype by overexpressing a key downstream effector.
- **Employ a Structurally Unrelated Inhibitor:** Compare the effects of **(S)-Roscovitine** with another selective CDK inhibitor that has a different chemical structure.[\[8\]](#) If both compounds produce the same phenotype at concentrations that achieve similar levels of on-target inhibition, the effect is more likely to be on-target.

Q: My in vivo results with **(S)-Roscovitine** are not consistent, or the effect is transient. What could be the cause?

A: In vivo efficacy can be influenced by pharmacokinetics, bioavailability, and off-target effects in the whole organism.

Troubleshooting Steps:

- **Verify Drug Delivery and Stability:** Ensure the formulation and administration route are appropriate. **(S)-Roscovitine** has been administered via intraperitoneal (IP) and intravenous

(IV) injections in animal models.[1][16][17] Check for the stability of the compound in your formulation.

- **Assess Target Engagement in Tissue:** If possible, collect tissue samples to measure the inhibition of CDK activity or downstream markers to confirm the compound is reaching its target in vivo.[16][18]
- **Consider Pharmacokinetics:** Roscovitine can have a short half-life in vivo, which may lead to transient inhibition.[19] Consider the dosing regimen (e.g., frequency of administration) to maintain sufficient target inhibition.[17]
- **Evaluate Potential Systemic Off-Target Effects:** Be aware of potential systemic off-target effects. For instance, inhibition of pyridoxal kinase could have broader metabolic consequences.

Data Presentation

Table 1: Inhibitory Potency (IC50) of Roscovitine against Primary and Off-Target Kinases

Kinase Target	IC50 (µM)	Reference
CDK1/cyclin B	0.65	[20][21]
CDK2/cyclin A	0.7	[20][21]
CDK2/cyclin E	0.7	[20][21]
CDK5/p35	0.16 - 0.2	[20][21]
CDK7/cyclin H	0.49	[20]
CDK9/cyclin T1	~0.7	[20][22]
ERK1	>10	[1]
ERK2	14	[21]
DYRK1A	1-40 (range)	[3]
CK1α, CK1δ	1-40 (range)	[3]
Pyridoxal Kinase (PDXK)	Binds to	[5][6]

Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration).[20]
The (R)-enantiomer is more commonly studied, and these values are often reported for (R)-Roscovitine.[1]

Experimental Protocols

1. In Vitro Kinase Assay (General Protocol)

This protocol is a general guideline for determining the IC50 of **(S)-Roscovitine** against a purified kinase.

- Materials: Purified kinase, specific substrate peptide, ATP (often radiolabeled, e.g., [γ - ^{32}P]ATP), kinase reaction buffer, **(S)-Roscovitine** stock solution, and a method for detecting substrate phosphorylation (e.g., phosphocellulose paper and scintillation counting).
- Procedure:
 - Prepare serial dilutions of **(S)-Roscovitine**.
 - In a reaction tube, combine the kinase, its substrate, and the kinase reaction buffer.
 - Add the different concentrations of **(S)-Roscovitine** or vehicle control (e.g., DMSO).
 - Initiate the kinase reaction by adding ATP.
 - Incubate the reaction at the optimal temperature for a specific time.
 - Stop the reaction.
 - Quantify the amount of phosphorylated substrate. For radiometric assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the radioactivity using a scintillation counter.
 - Calculate the percentage of kinase inhibition for each concentration and determine the IC50 value.

2. Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

- Materials: Cells of interest, 96-well plates, cell culture medium, **(S)-Roscovitine**, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).
- Procedure:
 - Seed cells in a 96-well plate and allow them to adhere overnight.
 - Treat the cells with various concentrations of **(S)-Roscovitine** and a vehicle control for the desired duration (e.g., 48-72 hours).[\[14\]](#)
 - Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
 - Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
 - Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
 - Calculate cell viability as a percentage of the vehicle-treated control.

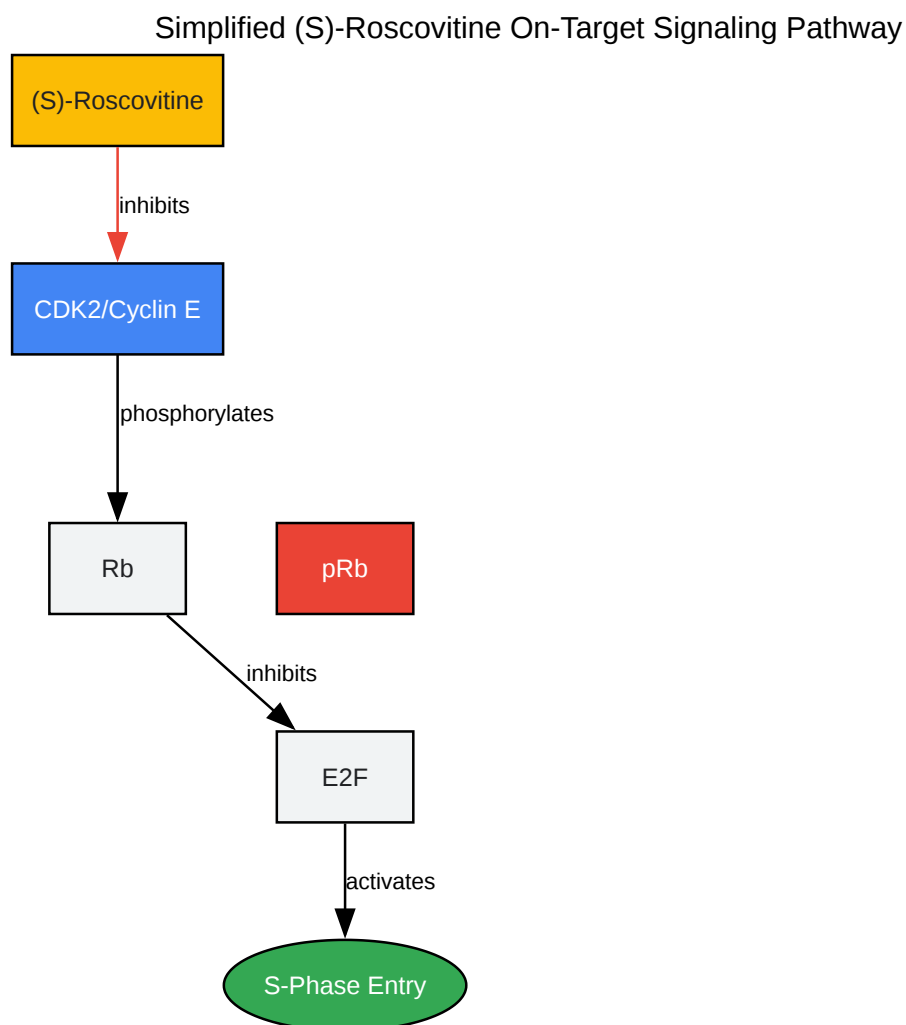
3. Western Blotting for Phosphoprotein Analysis

This protocol is used to assess the phosphorylation status of a target protein.

- Materials: Cell lysates, SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes, primary antibodies (total and phospho-specific), HRP-conjugated secondary antibodies, and a chemiluminescence detection system.
- Procedure:
 - Treat cells with **(S)-Roscovitine** at the desired concentration and time.
 - Lyse the cells in a buffer containing phosphatase and protease inhibitors.
 - Determine the protein concentration of the lysates.

- Separate the proteins by size using SDS-PAGE.
- Transfer the proteins to a membrane.
- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.
- Wash the membrane and incubate with an HRP-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Strip the membrane and re-probe with an antibody for the total protein and a loading control (e.g., β -actin or GAPDH) for normalization.

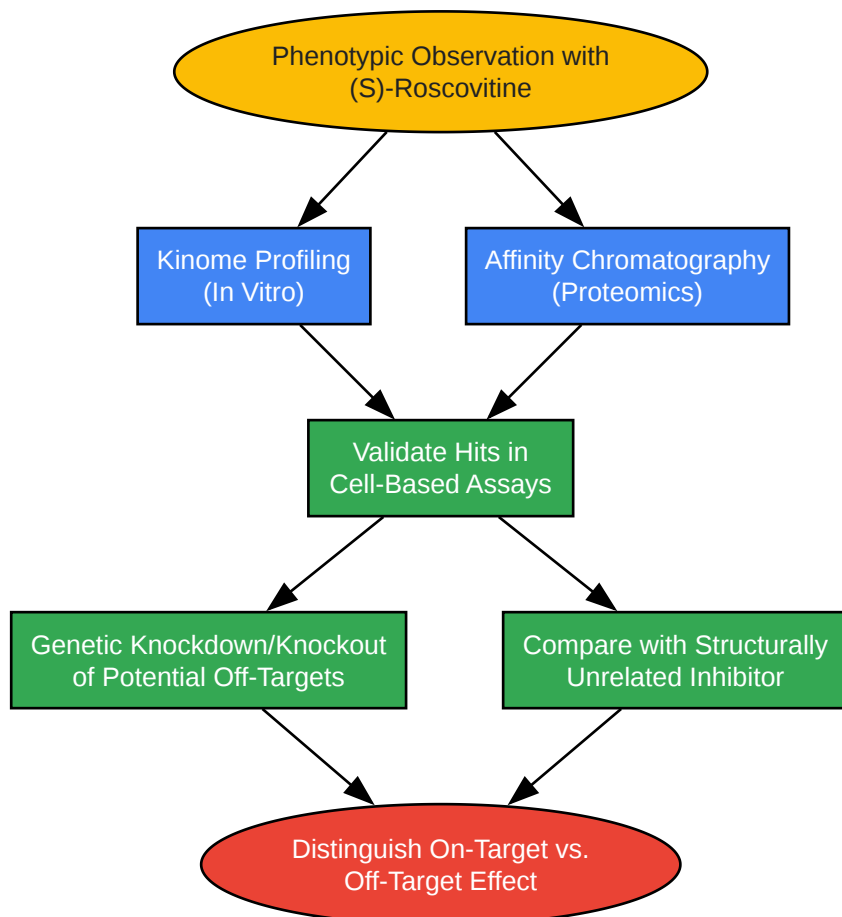
Visualizations

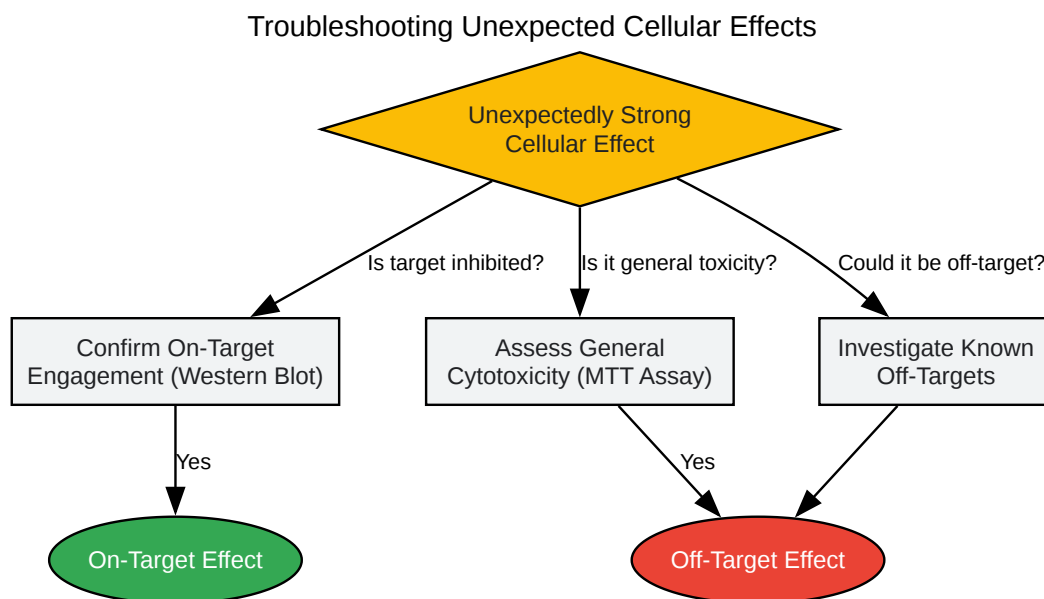


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Caption: On-target inhibition of the CDK2/Rb pathway by **(S)-Roscovitine**.

Workflow for Identifying Off-Target Effects





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